molecular formula C23H19N3O3 B2954910 N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide CAS No. 1421530-86-0

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B2954910
CAS No.: 1421530-86-0
M. Wt: 385.423
InChI Key: FCLCOIKHMXSYQT-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.423. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes:

    • Method 1: The synthesis might commence with a pyrimidine derivative. By treating the derivative with benzyloxy compounds under specific conditions, we can create an intermediate product.

    • Method 2: The naphthalen-1-yloxyacetyl chloride is then introduced, facilitating the formation of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide through acylation reactions.

  • Industrial Production Methods: Industrial-scale production would necessitate robust reaction conditions, optimized for high yields and purity, often involving refined solvent systems and stringent temperature controls.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation and Reduction: The aromatic rings and acetyl groups may participate in controlled oxidation or reduction reactions, altering the electronic properties of the compound.

    • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions could occur, particularly in the pyrimidine and naphthalene moieties.

  • Common Reagents and Conditions:

    • Oxidizing agents like potassium permanganate (KMnO4).

    • Reducing agents such as sodium borohydride (NaBH4).

    • Substitution often requires halogenated compounds and Lewis acids or bases depending on the required reaction pathway.

  • Major Products:

    • Through oxidation, naphthalene derivatives might yield naphthoquinones.

    • Substitution reactions might introduce additional functional groups, enhancing its utility in synthetic pathways.

Scientific Research Applications: This compound is a treasure trove for researchers:

  • Chemistry: Studied for its unique reactivity and potential as an intermediate in complex organic synthesis.

  • Biology: Evaluated for binding affinities with biological macromolecules, impacting biochemical pathways.

  • Medicine: Explored for its pharmacokinetic properties, targeting specific receptors or enzymes, suggesting its use in drug development.

  • Industry: Utilized in the production of specialty chemicals, dyes, or polymer additives, given its stable yet reactive nature.

Mechanism of Action: Understanding its mechanism revolves around its interactions at the molecular level:

  • Molecular Targets and Pathways: Likely interacts with cellular receptors or enzymes, altering signal transduction pathways or metabolic activities.

  • Detailed Mechanism: Specific binding affinities and interactions with molecular targets would elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds: Comparing N-(6-(benzyloxy)pyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide to analogous compounds highlights its unique features:

Comparison with Similar Compounds

  • N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

  • N-(6-hydroxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

  • N-(6-chloropyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

The benzyloxy group offers steric and electronic properties distinct from methoxy or hydroxyl derivatives, impacting reactivity and binding profiles. This distinction makes our compound a subject of keen scientific interest.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-(6-phenylmethoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-22(15-28-20-12-6-10-18-9-4-5-11-19(18)20)26-21-13-23(25-16-24-21)29-14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLCOIKHMXSYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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